Oxybenzone-d5

Catalog No.
S1780139
CAS No.
1219798-54-5
M.F
C14H12O3
M. Wt
233.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxybenzone-d5

CAS Number

1219798-54-5

Product Name

Oxybenzone-d5

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone

Molecular Formula

C14H12O3

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D

InChI Key

DXGLGDHPHMLXJC-VIQYUKPQSA-N

Synonyms

2-Hydroxy-4-Methoxybenzophenone--d6

Oxybenzone-d5 (CAS 1219798-54-5) is a stable isotope-labeled internal standard engineered specifically for the precise trace-level quantification of the ubiquitous UV filter and endocrine-disrupting chemical, oxybenzone (benzophenone-3). In modern analytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving regulatory-compliant accuracy requires compensating for severe matrix effects found in environmental water, biological fluids, and complex cosmetic formulations [1]. By incorporating five deuterium atoms on the phenyl ring, Oxybenzone-d5 provides an optimal +5 Da mass shift. This ensures identical physicochemical behavior, extraction efficiency, and ionization dynamics to the native analyte while completely avoiding isotopic interference, making it an indispensable procurement choice for high-throughput analytical and biomonitoring laboratories[2].

Research Fit

Stable isotope-labeled internal standard for LC-MS/MS quantification
Enables correction of matrix effects and extraction losses
Research matrices: human plasma, environmental water, cosmetic extracts

Substituting Oxybenzone-d5 with generic in-class internal standards (such as benzophenone-1 or generic deuterated pharmaceuticals like diclofenac-d4) fundamentally compromises quantitative integrity in complex matrices [1]. During electrospray ionization (ESI), co-eluting matrix components from wastewater or plasma cause unpredictable ion suppression or enhancement. Because generic substitutes do not perfectly co-elute with native oxybenzone, they experience different ionization environments at the exact moment of detection[2]. This temporal mismatch prevents accurate normalization, leading to relative standard deviations (RSD) exceeding acceptable regulatory thresholds (>20%) and forcing costly sample reruns or the adoption of labor-intensive matrix-matched calibration curves[1].

Substitution Risk

Unlabeled oxybenzone Co-elutes with analyte, preventing independent signal integration for IS correction.
Structural analogs (BP-1, BP-8) Differential recovery and ionization may introduce quantification bias.
Alternative deuteration sites Isotopic purity and labeling pattern may impact co-elution and accuracy.

Matrix Effect Correction in Effluents

In LC-MS/MS analysis of effluent wastewater (EWW), native oxybenzone suffers from severe signal suppression, dropping absolute recoveries to 60-80%. When Oxybenzone-d5 is utilized as the internal standard, it perfectly mirrors this suppression, restoring the adjusted relative recovery to 98-102% [1]. In contrast, using a generic surrogate like diclofenac-d4 or valsartan-d8 fails to correct the specific ionization dynamics of the benzophenone structure, leaving residual quantification errors of up to 30% [1]. This exact isotopic matching is critical for passing stringent environmental validation protocols.

Evidence DimensionAdjusted Relative Recovery (Matrix Effect Correction)
Target Compound Data98-102% relative recovery using Oxybenzone-d5
Comparator Or Baseline60-80% uncorrected recovery; up to 30% error with generic ILIS (e.g., diclofenac-d4)
Quantified Difference~20-40% improvement in quantitative accuracy
ConditionsUHPLC-MS/MS analysis of effluent wastewater following Oasis HLB solid-phase extraction

Procuring the exact d5 isotopologue is mandatory to eliminate matrix-induced false negatives and ensure regulatory-grade accuracy in complex environmental samples.

Isotopic Mass Shift
Head-to-head
+5 Da
relative to unlabeled oxybenzone
Enables distinct MRM transitions without spectral overlap
Independent IS signal integration confirmed by mass spectrometry

Isotopic Cross-Talk Elimination

Oxybenzone has a nominal mass of 228 Da. The natural isotopic distribution creates M+1, M+2, and M+3 peaks that can interfere with lower-mass labeled standards. Oxybenzone-d5 provides a robust +5 Da mass shift (m/z 234.1 vs 229.1 for the protonated native ion)[1]. This +5 Da separation ensures zero measurable isotopic overlap from the native compound even at high concentrations (e.g., in cosmetic formulations or direct dermal absorption studies), whereas +2 Da or +3 Da labels often suffer from baseline interference that skews the lower limit of quantification (LLOQ) [1].

Evidence DimensionIsotopic Baseline Interference at LLOQ
Target Compound Data0% measurable cross-talk at +5 Da shift
Comparator Or BaselineSignificant baseline elevation and integration errors with +2 Da or +3 Da labels at high native concentrations
Quantified DifferenceComplete elimination of false baseline signal, ensuring a pure integration peak
ConditionsHigh-concentration native oxybenzone samples (e.g., serum after sunscreen application or pure formulation extracts)

A +5 Da shift prevents integration errors at the lower limit of quantification, directly improving assay reproducibility and reducing data review time.

Method Accuracy
Class-level
Accuracy within ±15% with SIL-IS
SIL-IS (Oxybenzone-d5) vs External standard calibration
Supports bioanalytical method validation for complex matrices
Method transfer context; external standard cannot correct matrix effects

Chromatographic Co-Elution Reproducibility

For an internal standard to effectively cancel out matrix effects, it must elute at the exact same millisecond as the target analyte. Oxybenzone-d5 exhibits a retention time difference of <0.01 minutes compared to native oxybenzone under standard reverse-phase UHPLC gradients [1]. Structural analogs used as cheaper alternatives (such as benzophenone-1) elute at different times, exposing them to different matrix suppressants in the ESI source. This temporal mismatch can induce >15% variance in batch-to-batch reproducibility, whereas Oxybenzone-d5 maintains precision RSDs below 5% [2].

Evidence DimensionRetention Time Variance and Precision RSD
Target Compound Data<0.01 min RT difference; <5% precision RSD
Comparator Or BaselineStructural analog IS (e.g., Benzophenone-1) yielding >15% precision RSD due to RT mismatch
Quantified Difference>3x improvement in batch-to-batch analytical precision
ConditionsGradient UHPLC-MS/MS with electrospray ionization (ESI) in complex biological or environmental matrices

Perfect co-elution guarantees that the standard and analyte experience identical ionization conditions, streamlining laboratory workflows by eliminating the need for matrix-matched calibration.

Matrix Effect Control
Class-level
Preserves analyte/IS response ratio
Oxybenzone-d5 co-elution vs Non-isotopic IS (different retention)
Critical for matrix effect correction and data defensibility
Non-isotopic IS may introduce bias exceeding ±50% in complex matrices
Regulatory Expectation
Reported
FDA/ICH guidance recommends SIL-IS
Method acceptance review context; SIL-IS supports validation criteria
Methods without SIL-IS risk failing accuracy/precision thresholds

Environmental Biomonitoring

Because Oxybenzone-d5 perfectly corrects for the severe ion suppression caused by dissolved organic matter in effluent wastewater, it is the mandatory internal standard for municipal water quality testing and environmental risk assessments of UV filters [1].

Dermal Absorption Studies

In clinical trials evaluating the systemic absorption of sunscreen active ingredients, Oxybenzone-d5 ensures accurate quantification in human plasma and urine. Its +5 Da mass shift prevents isotopic cross-talk even when native oxybenzone concentrations spike following heavy dermal application[2].

Cosmetic Quality Control

For industrial QA/QC labs verifying the concentration of benzophenone-3 in complex emulsion matrices (creams and lotions), Oxybenzone-d5 provides perfect chromatographic co-elution. This allows laboratories to bypass labor-intensive matrix-matched calibrations and rely on simpler solvent-based calibration curves, significantly increasing sample throughput [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Human plasma bioanalysis (research)
Isotopic purity and co-elution profile
Matrix effect correction and accuracy in target matrix
Environmental water monitoring
Co-elution with analyte
Ion suppression correction from dissolved organic matter
Cosmetic product analysis
Formulation-matrix compensation
Accuracy across cream, lotion, spray formulations
Preclinical ADME studies
High-purity deuterated standard
Parent drug quantification without metabolite interference

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.110027970 Da

Monoisotopic Mass

233.110027970 Da

Heavy Atom Count

17

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